
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone, also known as Nitrofurazone, is a synthetic compound that has been widely used in scientific research for its antimicrobial and antitumor properties. Nitrofurazone belongs to the class of nitrofuran derivatives, which are known for their broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee is not fully understood. However, it is believed to act by inhibiting bacterial DNA synthesis and damaging bacterial cell membranes. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in bacteria and tumor cells, which may contribute to its antimicrobial and antitumor activity. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to induce DNA damage and inhibit DNA repair mechanisms in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It has also been extensively studied, and its antimicrobial and antitumor properties are well-established.
However, there are also limitations to the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in lab experiments. It is a toxic compound that can be harmful to humans and animals. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee. One area of research is the development of new derivatives of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee that may have improved antimicrobial or antitumor activity. Another area of research is the investigation of the mechanism of action of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee, which may lead to the development of new antimicrobial or antitumor agents. Finally, the use of 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee in combination with other compounds may also be investigated, as it may have synergistic effects with other antimicrobial or antitumor agents.
Synthesemethoden
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee can be synthesized by the reaction of 5-nitro-2-furaldehyde with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields a yellow crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been extensively used in scientific research for its antimicrobial and antitumor properties. It has been shown to inhibit the growth of a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
In addition to its antimicrobial properties, 5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazonee has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of several tumor cell lines, including human breast cancer cells and mouse melanoma cells.
Eigenschaften
CAS-Nummer |
19819-37-5 |
|---|---|
Molekularformel |
C9H11Cl2N3O3 |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]ethanamine |
InChI |
InChI=1S/C9H11Cl2N3O3/c10-3-5-13(6-4-11)12-7-8-1-2-9(17-8)14(15)16/h1-2,7H,3-6H2/b12-7+ |
InChI-Schlüssel |
FJOCAFVYTYRMEW-KPKJPENVSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CCCl)CCCl |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CCCl)CCCl |
Synonyme |
5-Nitro-2-furaldehyde bis(2-chloroethyl)hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
![2-Dodecyl-5-(2-sulfophenoxy)benzenesulfonic acid;ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium](/img/structure/B217637.png)
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
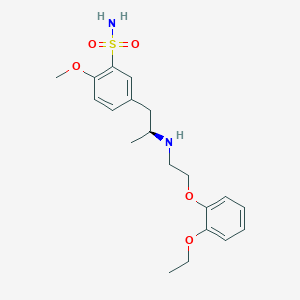
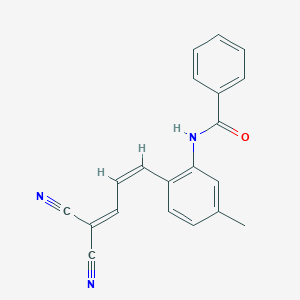


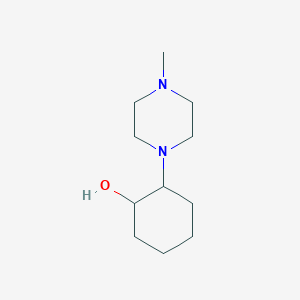
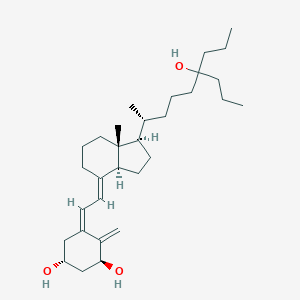
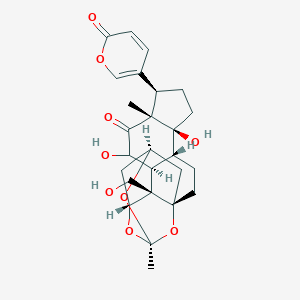
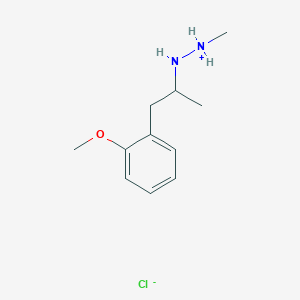
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)